molecular formula C15H20BBrO4 B1526691 Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1256388-92-7

Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1526691
CAS No.: 1256388-92-7
M. Wt: 355.03 g/mol
InChI Key: IIIKWJORPDUKAI-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a bromomethyl group and a boronic ester moiety attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Bromomethylation: The synthesis typically begins with the bromomethylation of a suitable aromatic precursor. This can be achieved using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Boronic Ester Formation: The introduction of the boronic ester group is often carried out via a palladium-catalyzed borylation reaction. This involves the use of bis(pinacolato)diboron and a suitable palladium catalyst under mild conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Automation and optimization of reaction conditions, such as temperature, pressure, and reagent concentration, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

    Cross-Coupling Reactions: The boronic ester moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or aldehydes and reduction to yield alkanes or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.

    Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in appropriate solvents.

Major Products

The major products formed from these reactions include substituted benzoates, biaryl compounds, alcohols, aldehydes, and alkanes, depending on the specific reaction and conditions employed.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It serves as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.

Biology

    Bioconjugation: The bromomethyl group allows for the conjugation of biomolecules, facilitating the study of biological processes and the development of biotherapeutics.

Medicine

    Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

    Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties for industrial applications.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(chloromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 3-(iodomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate

Uniqueness

Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of a bromomethyl group and a boronic ester moiety. This dual functionality allows for versatile reactivity, making it a valuable intermediate in various synthetic applications. Its ability to participate in both nucleophilic substitution and cross-coupling reactions distinguishes it from similar compounds, providing a broader scope of chemical transformations.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications

Biological Activity

Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1256388-92-7) is a synthetic organic compound notable for its unique structural features, including a bromomethyl group and a boron-containing dioxaborolane moiety. These characteristics suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C15H20BBrO4
  • Molecular Weight : 355.04 g/mol
  • IUPAC Name : this compound
  • Structure : The compound contains a benzoate moiety linked to a dioxaborolane structure which enhances its reactivity in various chemical environments.

Antimicrobial Activity

Research indicates that compounds with bromine and boron functionalities can exhibit significant antimicrobial properties. For example:

  • Boron Compounds : Boron-containing compounds have been shown to disrupt bacterial cell walls and interfere with metabolic pathways.
  • Brominated Compounds : Bromine has been associated with increased antibacterial activity due to its ability to form reactive species that can damage microbial DNA.

Anticancer Potential

The structural features of this compound suggest it may also have anticancer properties:

  • Mechanism of Action : Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cell lines.
  • Research Findings : Studies on related dioxaborolane derivatives have demonstrated their ability to inhibit key enzymes involved in cancer cell growth.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process including:

  • Formation of the dioxaborolane structure.
  • Bromination of the resulting compound using N-bromosuccinimide (NBS).
  • Purification through silica gel chromatography.

The final product is characterized using techniques such as NMR spectroscopy to confirm its structure .

Interaction Studies

Interaction studies have focused on the reactivity of this compound with various nucleophiles and electrophiles. These studies help elucidate the compound's behavior in biological systems .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC15H20BBrO4Potential antimicrobial and anticancer
Methyl 3-methyl-4-(boron-containing)benzoateC15H21BO4Documented antimicrobial effects
Dimethyl 5-(boron-containing)isophthalateC16H22BO6Anticancer activity in vitro

Properties

IUPAC Name

methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIKWJORPDUKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The solution of 3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester (3.71 g, 13.4 mmol), NBS (2.39 g, 13.4 mmol), and AIBN (235 mg) in CCl4 (20 ml) was heated at 80° C. for 14 hours. The mixture was cooled to 25° C., and was filtered and washed with CCl4. The solution was concentrated under reduced pressure, and was diluted with EtOAc. The solution was washed with water and brine and was dried with Na2SO4. Concentration gave 3-Bromomethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester (4.9 g).
Name
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
Quantity
235 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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